molecular formula C10H13NOS2 B14721199 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one CAS No. 6322-58-3

5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14721199
CAS No.: 6322-58-3
M. Wt: 227.4 g/mol
InChI Key: FFUCBIYMNUCRTE-UHFFFAOYSA-N
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Description

5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired thiazolidinone derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles, including the use of recyclable catalysts and environmentally benign solvents, are employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazolidinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidinone ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazolidinone derivatives

    Substitution: Various substituted thiazolidinone derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The presence of the thiazolidinone ring is crucial for its biological activity, as it facilitates the interaction with target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclohexylidene-2-thioxo-1,3-thiazolidin-4-one
  • 5-Benzylidene-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
  • 5-(3-Cyclohexen-1-ylmethylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

5-Cyclohexylidene-3-methyl-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of a cyclohexylidene group at the 5-position and a methyl group at the 3-position of the thiazolidinone ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, differentiating it from other thiazolidinone derivatives. The cyclohexylidene group enhances its lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability .

Properties

CAS No.

6322-58-3

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

5-cyclohexylidene-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H13NOS2/c1-11-9(12)8(14-10(11)13)7-5-3-2-4-6-7/h2-6H2,1H3

InChI Key

FFUCBIYMNUCRTE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C2CCCCC2)SC1=S

Origin of Product

United States

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